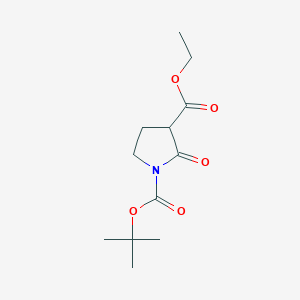

1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate

Beschreibung

Eigenschaften

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 2-oxopyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-5-17-10(15)8-6-7-13(9(8)14)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHTXTVNVCVIBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(C1=O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate (CAS No. 188528-95-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate, also known by its synonym Ethyl 1-(tert-butoxycarbonyl)-2-oxopyrrolidine-3-carboxylate, is a chiral building block of significant interest in medicinal chemistry and organic synthesis. Its rigid, five-membered lactam core, derived from pyroglutamic acid, offers a conformationally constrained scaffold that is invaluable in the design of bioactive molecules with defined spatial orientations. The presence of orthogonal protecting groups—a tert-butoxycarbonyl (Boc) group on the nitrogen and an ethyl ester at the 3-position—allows for selective chemical manipulation, making it a versatile intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the underlying scientific principles and practical methodologies.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of 1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 188528-95-2 | [1] |

| Molecular Formula | C₁₂H₁₉NO₅ | [1] |

| Molecular Weight | 257.28 g/mol | [1] |

| IUPAC Name | 1-O-tert-butyl 3-O-ethyl 2-oxopyrrolidine-1,3-dicarboxylate | [1] |

| Synonyms | Ethyl 1-boc-2-oxopyrrolidine-3-carboxylate, 1-(tert-Butyl) 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate | [1] |

| Appearance | White to off-white powder or solid | |

| Solubility | Soluble in most common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Synthesis and Mechanism

The synthesis of 1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate is a multi-step process that leverages the readily available chiral pool starting material, L-pyroglutamic acid. The synthetic strategy involves two key transformations: esterification of the carboxylic acid and protection of the secondary amine. While a direct protocol for the 3-carboxylate isomer is not readily found in literature, a plausible and scientifically sound approach can be extrapolated from the synthesis of analogous pyroglutamic acid derivatives.[2]

A logical synthetic pathway would first involve the protection of the nitrogen atom of L-pyroglutamic acid with a Boc group, followed by the introduction of the ethyl ester at the 3-position. This order is crucial to avoid potential side reactions and to control the regioselectivity of the esterification.

Experimental Protocol: A Proposed Synthesis

This protocol is based on established methodologies for the synthesis of related N-Boc protected pyroglutamic acid esters.

Step 1: N-Boc Protection of L-Pyroglutamic Acid

-

Rationale: The protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group is a standard procedure in peptide synthesis and related chemistry. It prevents the amine from participating in unwanted side reactions during subsequent synthetic steps and can be readily removed under acidic conditions.

-

Procedure:

-

Suspend L-pyroglutamic acid in a suitable solvent, such as a mixture of dioxane and water.

-

Add a base, for example, sodium hydroxide, to deprotonate the carboxylic acid and facilitate the reaction.

-

Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture at a controlled temperature, typically 0-5 °C, to introduce the Boc protecting group onto the nitrogen atom.

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an acidic workup to protonate the carboxylic acid and extract the N-Boc-L-pyroglutamic acid product with an organic solvent.

-

Step 2: Esterification at the 3-Position

-

Rationale: The introduction of the ethyl ester at the 3-position can be achieved through various esterification methods. A common approach involves the activation of the carboxylic acid followed by reaction with ethanol.

-

Procedure:

-

Dissolve the N-Boc-L-pyroglutamic acid in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Activate the carboxylic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

-

Add anhydrous ethanol to the reaction mixture.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

After the reaction is complete, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used) and purify the crude product by column chromatography on silica gel to obtain the desired 1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate.

-

A similar N-Boc protection protocol for a related substrate, Ethyl 4-ethyl-2-oxopyrrolidine-3-carboxylate, is detailed in patent literature, which supports the feasibility of this approach.[3]

Applications in Drug Discovery and Development

The unique structural features of 1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate make it a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. The pyroglutamic acid scaffold is a key component in numerous biologically active molecules.

Role as a Chiral Building Block

The inherent chirality of this molecule, derived from L-pyroglutamic acid, makes it an excellent starting material for the asymmetric synthesis of complex drug targets. The rigid pyrrolidinone ring helps to pre-organize the conformation of the molecule, which can lead to enhanced binding affinity and selectivity for its biological target.

Intermediate in the Synthesis of Antiviral Agents

Derivatives of pyroglutamic acid are known to be key intermediates in the synthesis of various antiviral drugs. For instance, the core structure is found in inhibitors of the hepatitis C virus (HCV) NS3/4A protease. While a direct link to the synthesis of the well-known HCV protease inhibitor Boceprevir with this specific intermediate is not explicitly detailed in the provided search results, the structural similarity of the pyrrolidine core suggests its potential utility in the synthesis of analogous antiviral compounds. Boceprevir itself is a complex molecule that has been investigated for repurposing against other viral proteases, such as the SARS-CoV-2 main protease.[4][5] The synthesis of such complex molecules often relies on the availability of highly functionalized and stereochemically defined building blocks like 1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate.

Spectroscopic Characterization

While a dedicated full spectral analysis for this specific compound is not available in the provided search results, a related compound, 1-(tert-Butyl) 2-ethyl (S)-5-oxopyrrolidine-1,2-dicarboxylate, has been characterized by ¹H NMR, ¹³C NMR, and HRMS.[2] These data can serve as a useful reference for researchers working with the title compound, as the core structures are very similar.

Expected Spectroscopic Features:

-

¹H NMR: The spectrum would be expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the ethyl group (a triplet and a quartet), and the protons on the pyrrolidinone ring.

-

¹³C NMR: The spectrum would display resonances for the carbonyl carbons of the ester and the lactam, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the ethyl group and the pyrrolidinone ring.

-

Mass Spectrometry (MS): The high-resolution mass spectrum would provide the exact mass of the molecule, confirming its elemental composition.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate. While a specific, detailed safety data sheet (SDS) for this exact compound is not provided in the search results, general safety guidelines for related compounds should be followed. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][7][8]

Conclusion

1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate is a valuable and versatile chiral building block for organic synthesis and drug discovery. Its synthesis from L-pyroglutamic acid is achievable through established chemical transformations. The presence of orthogonal protecting groups allows for selective functionalization, making it an important intermediate in the preparation of complex, biologically active molecules, particularly in the field of antiviral drug development. A comprehensive understanding of its synthesis, properties, and applications is crucial for its effective utilization in research and development.

Visualization of the Synthetic Workflow

Caption: Proposed synthetic workflow for 1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate.

References

-

Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. ChemRxiv. [Link]

-

1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate | C12H19NO5. PubChem. [Link]

-

1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | C12H19NO5. PubChem. [Link]

- Process for preparation of boceprevir and intermediates thereof.

-

From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease. PMC - NIH. [Link]

-

Structure activity synthesis of boceprevir. ResearchGate. [Link]

-

SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

-

Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3. PubChem. [Link]

- Preparation of intermediates of boceprevir.

- Alternate processes for the preparation of pyrrolidine derivatives.

- Synthetic method of boceprevir intermediate.

-

Ethyl 2-oxopyrrolidine-3-carboxylate | C7H11NO3. PubChem. [Link]

- Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.

-

Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors. ResearchGate. [Link]

-

Design, Synthesis and Anti-Influenza Virus Activity of 4-Tert-Butyl-N-(3-Oxo-1-Thia-4-Azaspiro[4.5]Dec-4-yl)Benzamide Derivatives That Target Hemagglutinin-Mediated Fusion. PMC - NIH. [Link]

Sources

- 1. 1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate | C12H19NO5 | CID 11207608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]

- 4. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chempoint.com [chempoint.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Physical Properties of 1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data from commercial suppliers and computational models to offer a practical reference for the handling, characterization, and application of this compound.

Introduction

1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate, a notable member of the N-Boc protected pyrrolidinone family, serves as a versatile intermediate in synthetic organic chemistry. Its unique structural framework, featuring a chiral center and multiple functional groups, makes it a valuable building block for the synthesis of complex heterocyclic molecules, including potential pharmaceutical agents. Understanding the physical properties of this compound is paramount for its effective use in research and development, influencing everything from reaction setup and solvent selection to purification and storage.

Chemical Identity and Molecular Structure

-

IUPAC Name: 1-O-tert-butyl 3-O-ethyl 2-oxopyrrolidine-1,3-dicarboxylate

-

Synonyms: Ethyl 1-boc-2-oxopyrrolidine-3-carboxylate, 1-(tert-butyl) 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate

-

CAS Number: 188528-95-2

-

Molecular Formula: C₁₂H₁₉NO₅

-

Molecular Weight: 257.29 g/mol

Molecular Structure:

Caption: Experimental workflow for the comprehensive physical characterization of a novel compound.

Melting Point Determination

-

Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Boiling Point Determination (Under Reduced Pressure)

Given the high molecular weight and presence of polar functional groups, the compound is likely to have a high boiling point and may decompose at atmospheric pressure. Therefore, distillation under reduced pressure is the preferred method.

-

Apparatus Setup: A small-scale distillation apparatus (e.g., a Hickman still) is assembled and connected to a vacuum pump and a manometer.

-

Sample Introduction: A small amount of the liquid sample (or molten solid) is placed in the distillation flask along with a boiling chip or magnetic stirrer.

-

Measurement: The system is evacuated to a stable, known pressure. The sample is then gently heated until it boils and a ring of refluxing condensate is observed. The temperature of the vapor is recorded as the boiling point at that pressure.

Solubility Assessment

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, methanol, ethyl acetate, dichloromethane, hexane) is chosen.

-

Procedure: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated at a constant temperature. The solubility is determined by visual inspection for the dissolution of the solid. The results can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively if the experiment is performed with careful measurements of mass and volume.

Logical Relationships in Experimental Design

The physical properties of a compound are interconnected and influence the design of synthetic and analytical procedures.

Caption: Influence of physical properties on the selection of experimental techniques.

Safety, Handling, and Storage

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere to prevent degradation. [1][2]

Conclusion

1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate is a valuable synthetic intermediate with a physical property profile that makes it amenable to a variety of organic transformations. While a comprehensive, experimentally verified dataset is not yet available in the public domain, the information compiled in this guide from supplier data and computational models provides a solid foundation for its safe and effective use in the laboratory. It is strongly recommended that researchers perform their own analytical characterization to confirm the properties of their specific sample.

References

-

PubChem. 1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. Ethyl 1-Boc-2-Oxopyrrolidine-3-Carboxylate. [Link]

Sources

A Technical Guide to 1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate, a functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, including its precise molecular weight, and delve into a representative synthetic pathway, explaining the mechanistic rationale behind the chosen methodology. Furthermore, this document outlines the compound's analytical characterization profile and discusses its strategic importance as a versatile chiral building block. The pyrrolidine scaffold is a cornerstone in modern pharmacology, and this guide serves to equip researchers with the core knowledge required to effectively utilize this specific derivative in the synthesis of novel, high-value molecules.

The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery

The five-membered nitrogen heterocycle, pyrrolidine, is one of the most ubiquitous scaffolds in pharmaceutical science.[1] Its prevalence is not coincidental; the non-planar, sp³-rich structure of the pyrrolidine ring allows for an efficient and predictable exploration of three-dimensional chemical space, a critical factor in designing molecules that bind to complex biological targets with high affinity and selectivity.[1][2] This scaffold is present in numerous natural products and is a key structural motif in over 20 FDA-approved drugs, including therapeutics for diabetes (Mitiglinide), neurological disorders (Procyclidine), and migraines (Almotriptan).[3]

The value of the pyrrolidine ring is enhanced by several key features:

-

Stereochemical Complexity: The potential for multiple stereocenters allows for the creation of a diverse array of stereoisomers, each with potentially unique biological profiles.[1]

-

Structural Rigidity: The ring system provides a semi-rigid framework, which helps to minimize the entropic penalty upon binding to a protein target.

-

Synthetic Tractability: The pyrrolidine core can be readily functionalized at various positions, enabling the systematic optimization of structure-activity relationships (SAR).[4]

1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate is an exemplary derivative that embodies these advantages. As a bifunctionally protected amino acid derivative, it serves as a powerful and versatile intermediate for constructing more complex molecular architectures.

Physicochemical and Structural Characterization

The foundational step in utilizing any chemical compound is a thorough understanding of its physical and structural properties. 1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate is an organic molecule featuring a pyrrolidone core substituted with two distinct carboxylate groups, offering differential reactivity for synthetic chemists.

Caption: Figure 1: 2D molecular structure.

The key physicochemical properties are summarized in the table below, compiled from authoritative chemical databases.

| Property | Value | Source |

| Molecular Weight | 257.28 g/mol | PubChem[5] |

| Molecular Formula | C₁₂H₁₉NO₅ | PubChem[5] |

| Monoisotopic Mass | 257.12632271 Da | PubChem[5] |

| IUPAC Name | 1-O-tert-butyl 3-O-ethyl 2-oxopyrrolidine-1,3-dicarboxylate | PubChem[5] |

| CAS Number | 188528-95-2 | PubChem[5] |

| Appearance | White to slightly yellow crystalline powder | ChemicalBook |

| Synonyms | Ethyl 1-boc-2-oxopyrrolidine-3-carboxylate | PubChem[5] |

Synthesis and Mechanistic Considerations

The synthesis of 1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate is typically achieved through the N-acylation of a suitable pyroglutamate ester. This strategy is efficient and leverages commercially available starting materials derived from glutamic acid. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the nitrogen atom due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.

Illustrative Synthetic Protocol

The following protocol describes a standard laboratory procedure for the N-Boc protection of an ethyl pyroglutamate derivative.

Starting Material: Ethyl 5-oxopyrrolidine-2-carboxylate Key Reagent: Di-tert-butyl dicarbonate ((Boc)₂O)

Step-by-Step Methodology:

-

Dissolution: Dissolve Ethyl (S)-5-oxopyrrolidine-2-carboxylate (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base and Acylating Agent: To the solution, add 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 equivalents) as a catalyst, followed by Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents).[6] A tertiary amine base like triethylamine (Et₃N) (1.2 equivalents) is also included.[6]

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC), to confirm the consumption of the starting material.

-

Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous mixture with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate.

Mechanistic Rationale: DMAP acts as a nucleophilic catalyst, reacting with (Boc)₂O to form a highly reactive intermediate, which is then more susceptible to attack by the secondary amine (the pyrrolidine nitrogen) than (Boc)₂O itself. Triethylamine serves as a non-nucleophilic base to neutralize the acidic byproducts generated during the reaction.

Caption: Figure 2: General workflow for the synthesis.

Analytical Validation and Spectroscopic Profile

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. Based on its molecular structure, the following spectroscopic signatures are expected.

Caption: Figure 3: Key structural features for analysis.

-

¹H NMR Spectroscopy: The proton NMR spectrum should exhibit characteristic signals for all non-equivalent protons. A large singlet integrating to 9 protons around δ 1.5 ppm would correspond to the tert-butyl group. The ethyl ester would appear as a quartet around δ 4.2 ppm (CH₂) and a triplet around δ 1.3 ppm (CH₃). The diastereotopic protons of the pyrrolidine ring would appear as complex multiplets in the δ 2.0-4.5 ppm region.

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the carbonyl carbons of the lactam and the two esters (typically in the δ 155-175 ppm range). The quaternary carbon of the Boc group would appear around δ 80-85 ppm, with the remaining aliphatic carbons resonating in the upfield region of the spectrum.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The expected exact mass for the protonated molecule [M+H]⁺ is approximately 258.1336, corresponding to the monoisotopic mass of 257.1263 Da plus the mass of a proton.[5]

Utility in Drug Discovery and Medicinal Chemistry

1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate is not typically an active pharmaceutical ingredient itself, but rather a high-value chiral building block. Its utility stems from the two distinct ester functionalities which can be selectively manipulated.

-

Orthogonal Deprotection: The Boc group on the nitrogen can be removed under acidic conditions (e.g., with trifluoroacetic acid), while the ethyl ester at the 3-position is stable to these conditions. This allows for selective functionalization at the nitrogen atom. Conversely, the ethyl ester can be hydrolyzed under basic conditions (e.g., with lithium hydroxide) to reveal a carboxylic acid, leaving the Boc group intact for subsequent reactions at that position.

-

Scaffold for Library Synthesis: This differential reactivity makes the compound an excellent starting point for the synthesis of compound libraries. By reacting the deprotected nitrogen or the hydrolyzed ester with a diverse set of reagents, chemists can rapidly generate a large number of analogues for biological screening.[7]

-

Conformational Constraint: The pyrrolidone core serves as a conformationally restricted scaffold, which helps to pre-organize appended functional groups into a specific spatial orientation. This is a powerful strategy for enhancing binding affinity and selectivity for a given protein target.[2]

Caption: Figure 4: Synthetic utility via orthogonal deprotection pathways.

Conclusion

1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate is a strategically designed synthetic intermediate with significant value for chemical and pharmaceutical research. Its well-defined physicochemical properties, led by a molecular weight of 257.28 g/mol , combined with its straightforward synthesis and versatile reactivity, make it an indispensable tool.[5] For scientists engaged in the design and synthesis of novel therapeutics, this compound provides a reliable and adaptable entry point into the rich chemical space of pyrrolidine-based structures, facilitating the development of the next generation of bioactive molecules.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11207608, 1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate. Available from: [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4908. Available from: [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available from: [Link]

-

Karataş, M. O., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1262657. Available from: [Link]

-

Brandstadter, S. M., et al. (2013). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. Organic Letters, 15(18), 4830–4833. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10868942, 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3648390, 1-Tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate. Available from: [Link]

-

Vooturi, S., et al. (2018). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 23(11), 2991. Available from: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. 1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate | C12H19NO5 | CID 11207608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The robust and unambiguous determination of a molecule's structure is a cornerstone of chemical research and development, particularly within the pharmaceutical industry. This guide provides an in-depth, technical walkthrough for the structural elucidation of 1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate, a key chiral building block. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a comprehensive and self-validating methodology. This document is designed to not only confirm the structure of the target molecule but also to serve as a practical framework for the characterization of related small molecules.

Introduction: The Significance of a Chiral Building Block

1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate (often referred to as N-Boc-L-pyroglutamic acid ethyl ester for the (S)-enantiomer) is a valuable intermediate in organic synthesis.[1][2] Its rigid pyroglutamate core provides a conformationally constrained scaffold that is highly sought after in the design of peptidomimetics and novel therapeutic agents.[1] The presence of two distinct protecting groups, a tert-butoxycarbonyl (Boc) group on the nitrogen and an ethyl ester at the 3-position, allows for selective chemical transformations, making it a versatile tool in multi-step synthetic pathways.[1]

Given its importance, a rigorous and unequivocal confirmation of its chemical structure is paramount to ensure the integrity of subsequent research and development efforts. This guide will detail the synergistic application of modern spectroscopic techniques to achieve this goal.

Foundational Analysis: Synthesis and Molecular Formula

The target molecule, with a molecular formula of C₁₂H₁₉NO₅ and a molecular weight of 257.28 g/mol , is typically synthesized from L-pyroglutamic acid.[3][4] The synthesis involves the esterification of the carboxylic acid at the 2-position (which becomes the 3-position in the final product numbering) with ethanol, followed by the protection of the lactam nitrogen with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate ((Boc)₂O).[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integrations of ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed.

Predicted ¹H NMR Spectrum Analysis

Based on the known spectra of similar compounds, such as ethyl L-pyroglutamate and other N-Boc protected amino acid derivatives, a predicted ¹H NMR spectrum (in CDCl₃) for 1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate is presented in Table 1.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.60 | dd | 1H | H3 | The methine proton at the chiral center is deshielded by the adjacent carbonyl and ester groups. |

| ~4.20 | q | 2H | -OCH₂ CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom. |

| ~3.80 | m | 2H | H5 | The diastereotopic protons on the carbon adjacent to the nitrogen are deshielded by the amide functionality. |

| ~2.60 | m | 1H | H4 | One of the diastereotopic protons on C4. |

| ~2.30 | m | 1H | H4 | The other diastereotopic proton on C4. |

| 1.48 | s | 9H | -C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group appear as a sharp singlet. |

| ~1.28 | t | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester are coupled to the adjacent methylene group. |

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The predicted chemical shifts are summarized in Table 2, with assignments based on established ranges for similar functional groups.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172 | Ester C =O | Carbonyl carbon of the ethyl ester. |

| ~170 | Lactam C =O | Carbonyl carbon of the γ-lactam ring. |

| ~150 | Boc C =O | Carbonyl carbon of the tert-butoxycarbonyl group. |

| ~82 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~62 | -OCH₂ CH₃ | Methylene carbon of the ethyl ester. |

| ~55 | C3 | Methine carbon at the chiral center. |

| ~45 | C5 | Methylene carbon adjacent to the nitrogen. |

| ~30 | C4 | Methylene carbon in the pyrrolidine ring. |

| ~28 | -C(CH₃ )₃ | Methyl carbons of the tert-butyl group. |

| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

Experimental Protocol for NMR Analysis

A sample of approximately 10-20 mg of the compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. ¹H NMR, ¹³C NMR, and 2D correlation spectra (COSY, HSQC) are acquired on a 400 MHz or higher field NMR spectrometer.

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for confirming the molecular weight of thermally labile molecules like our target compound.

Expected ESI-MS Data

In positive ion mode, the expected molecular ion peak would be the protonated molecule [M+H]⁺ at m/z 258.13. It is also common to observe adducts with sodium [M+Na]⁺ at m/z 280.11.

Fragmentation Analysis

While ESI is a soft ionization technique, some in-source fragmentation can occur, providing valuable structural information.[5] Key expected fragmentation pathways for 1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate include:

-

Loss of the tert-butyl group: A prominent fragment at m/z 202, corresponding to the loss of isobutylene (56 Da) from the [M+H]⁺ ion.

-

Loss of the Boc group: A fragment at m/z 158, resulting from the loss of the entire Boc group (100 Da).

-

Decarboxylation: Loss of CO₂ (44 Da) from the Boc-depleted fragment.

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol for ESI-MS Analysis

A dilute solution of the compound (approximately 10-100 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. The solution is infused into the ESI source of a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap). Data is acquired in positive ion mode over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expected IR Absorption Bands

The IR spectrum of 1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate is expected to show characteristic absorption bands for its key functional groups.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~2980 | Alkyl C-H | Stretch |

| ~1780 | Lactam C=O | Stretch |

| ~1740 | Ester C=O | Stretch |

| ~1700 | Carbamate C=O | Stretch |

| ~1250, ~1160 | C-O | Stretch |

The presence of three distinct carbonyl stretching frequencies is a key diagnostic feature for this molecule. The γ-lactam carbonyl typically appears at a higher frequency than a standard ketone or amide due to ring strain.[6][7]

Experimental Protocol for FTIR Analysis

A small amount of the neat sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Stereochemical Confirmation: Chiral Chromatography

While the spectroscopic methods described above confirm the molecular structure, they do not differentiate between enantiomers. To confirm the stereochemical purity of a specific enantiomer (e.g., the L-isomer from L-pyroglutamic acid), chiral High-Performance Liquid Chromatography (HPLC) is employed.

Rationale for Chiral HPLC

By using a chiral stationary phase, the two enantiomers of a racemic mixture will have different affinities for the column, resulting in different retention times.[8][9] A sample synthesized from an enantiomerically pure starting material should ideally show a single peak.

Experimental Protocol for Chiral HPLC

A solution of the compound in a suitable mobile phase (e.g., a mixture of hexane and isopropanol) is injected onto a chiral HPLC column (e.g., a polysaccharide-based column). The separation is monitored using a UV detector.

Conclusion: A Unified Structural Assignment

The structural elucidation of 1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate is achieved through the synergistic interpretation of data from multiple spectroscopic techniques. ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework, ESI-MS confirms the molecular weight and key structural motifs through fragmentation, and FTIR identifies the characteristic functional groups. Finally, chiral HPLC confirms the enantiomeric purity. This multi-faceted approach provides a high degree of confidence in the final structural assignment, a critical requirement for its application in research and drug development.

References

- Hangzhou Leap Chem Co., Ltd. N-Boc-L-pyroglutamic Acid Ethyl Ester丨CAS 144978-12-1.

- Biosynth. N-Boc-L-pyroglutamic acid ethyl ester | 144978-12-1 | FB39596.

- ETW International. Boc-L-Pyroglutamic acid ethyl ester/Boc-Pyr-Oet.

- ChemicalBook. L-Pyroglutamic acid(98-79-3) 13C NMR spectrum.

- ResearchGate. The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and...

- ChemicalBook. Ethyl L-pyroglutamate | 7149-65-7.

- PubMed. Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents.

- ChemicalBook. 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | 146256-98-6.

- PubChem. L-Pyroglutamic Acid | C5H7NO3 | CID 7405.

- ResearchGate. Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents.

- PubChem. 1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate | C12H19NO5.

- PMC. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer.

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000267).

- Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000267).

- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000267).

- ResearchGate. (PDF) Convenient N-Protection of L-Pyroglutamic Acid Esters.

- ResearchGate. New Synthesis of Alkyl 1-tert-Butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and Dialkyl 2-(1-tert-Butylcarbamoyl-1- methyl-ethyl)-malonates.

- Chemguide. mass spectra - fragmentation patterns.

- N-Boc-L-Pyroglutamic Acid Ethyl Ester with High Quality CAS 144978-12-1.

- Food Research International. Identification and quantitative measurement of pyroglutamic acid in 1H NMR spectra of wine.

- The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.

- Mario Schubert. Unambiguous Identification of Pyroglutamate in Full-Length Biopharmaceutical Monoclonal Antibodies by NMR Spectroscopy.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Phenomenex. Chiral HPLC Separations.

- Organic Chemistry Portal. Synthesis of γ-lactams.

- Wikipedia. Fragmentation (mass spectrometry).

- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.

- Ion fragmentation of small molecules in mass spectrometry.

-

MDPI. 4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[10][7]imidazo[1,2-a]pyridine. Available at:

- Organic Letters. Synthesis of Diverse γ-Lactams via Rh-Catalyzed C(sp2)–H Addition to Aliphatic Nitriles.

- NIH. Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents.

- YouTube. Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide.

- ResearchGate. Enlarged sections of 13 C NMR spectrum of 13 C-labeled pyroglutamate in the...

- Astec®. HPLC Analysis of Pyroglutamic Acid Enantiomers on Astec ® CHIROBIOTIC ® T.

Sources

- 1. leapchem.com [leapchem.com]

- 2. Boc-L-Pyroglutamic Acid Ethyl Ester | Protected Amino Acid | Baishixing | ETW [etwinternational.com]

- 3. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. L-Pyroglutamic acid(98-79-3) 13C NMR [m.chemicalbook.com]

Ethyl 1-boc-2-oxopyrrolidine-3-carboxylate characterization

An In-Depth Technical Guide to the Characterization of Ethyl 1-(tert-butoxycarbonyl)-2-oxopyrrolidine-3-carboxylate

Abstract

Ethyl 1-(tert-butoxycarbonyl)-2-oxopyrrolidine-3-carboxylate, also known as 1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate, is a valuable chiral building block in organic synthesis and medicinal chemistry.[1] Its rigid pyrrolidinone scaffold, combined with orthogonal protecting groups (Boc-carbamate and ethyl ester), makes it a versatile intermediate for constructing complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of the essential techniques and expected results for the definitive characterization of this compound, intended for researchers and professionals in chemical synthesis and drug development. We will detail the rationale behind the analytical workflow, provide field-proven experimental protocols, and present a full suite of expected analytical data.

Core Physicochemical Properties

A foundational step in characterization is the confirmation of basic physical and chemical identifiers. These properties serve as the initial checkpoint for sample identity before more complex spectroscopic analysis is undertaken.

| Property | Value | Source |

| CAS Number | 188528-95-2 | [2] |

| Molecular Formula | C₁₂H₁₉NO₅ | [2][3] |

| Molecular Weight | 257.28 g/mol | [2] |

| Monoisotopic Mass | 257.126 Da | [2] |

| Appearance | White to light brown solid or liquid | [1] |

| IUPAC Name | 1-O-tert-butyl 3-O-ethyl 2-oxopyrrolidine-1,3-dicarboxylate | [2] |

Synthesis and Purification Workflow

The definitive characterization of a compound is predicated on the purity of the sample. The following section outlines a standard, robust workflow for the synthesis and subsequent purification of the title compound, ensuring a high-quality sample for analysis.

Synthesis Rationale

The synthesis involves the N-protection of the commercially available ethyl 2-oxopyrrolidine-3-carboxylate. The tert-butoxycarbonyl (Boc) group is an ideal choice for this transformation due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. The reaction is typically performed using di-tert-butyl dicarbonate (Boc₂O) and a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), which accelerates the acylation of the lactam nitrogen.[4]

Experimental Protocol: Synthesis

-

Step 1: Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve ethyl 2-oxopyrrolidine-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Step 2: Addition of Catalyst and Reagent: Add 4-dimethylaminopyridine (DMAP, 0.1 eq) to the solution. Follow with the addition of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

-

Step 3: Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexanes (1:1). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion (typically 2-4 hours).

-

Step 4: Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Rationale

While the reaction is generally clean, purification is essential to remove unreacted starting materials, excess Boc₂O, and any side products. Flash column chromatography is the method of choice due to its efficiency in separating compounds based on polarity. A silica gel stationary phase is effective for this class of molecule, and an ethyl acetate/hexanes gradient provides excellent resolving power.

Experimental Protocol: Purification

-

Step 1: Column Preparation: Prepare a silica gel column using a slurry packing method with a low-polarity solvent system (e.g., 10% ethyl acetate in hexanes).

-

Step 2: Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

-

Step 3: Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).

-

Step 4: Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Step 5: Final Isolation: Remove the solvent from the combined pure fractions under reduced pressure to yield Ethyl 1-Boc-2-oxopyrrolidine-3-carboxylate as a purified solid or oil.

Synthesis & Purification Workflow Diagram

Caption: Workflow from starting material to pure compound.

Structural Elucidation and Characterization

With a purified sample, a suite of spectroscopic techniques is employed for unambiguous structural confirmation.

Overview of Analytical Workflow

Caption: Integrated workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the number and electronic environment of carbon atoms.

¹H NMR Analysis (400 MHz, CDCl₃): The spectrum is expected to show distinct signals corresponding to the three main components of the molecule: the Boc protecting group, the ethyl ester, and the pyrrolidinone ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.25 | Quartet (q) | 2H | -OCH₂ CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group. |

| ~ 3.85 | Multiplet (m) | 2H | N-CH₂ (C5) | Diastereotopic protons on the carbon adjacent to the nitrogen, showing complex splitting. |

| ~ 3.60 | Triplet (t) or (dd) | 1H | C(O)-CH -C(O) (C3) | Methine proton at the chiral center, coupled to the two adjacent C4 protons. |

| ~ 2.40 | Multiplet (m) | 2H | -CH₂- (C4) | Diastereotopic protons on the C4 carbon, coupled to protons on C3 and C5. |

| ~ 1.48 | Singlet (s) | 9H | -C(CH₃ )₃ | Nine equivalent protons of the tert-butyl group, showing no coupling. |

| ~ 1.30 | Triplet (t) | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group. |

¹³C NMR Analysis (100 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum should display 12 distinct carbon signals, confirming the molecular formula.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 170.5 | Ester C =O | Ester carbonyl carbon, typically downfield. |

| ~ 169.0 | Lactam C =O (C2) | Amide carbonyl carbon within the five-membered ring. |

| ~ 150.0 | Carbamate C =O | Carbonyl carbon of the Boc protecting group. |

| ~ 82.5 | -C (CH₃)₃ | Quaternary carbon of the Boc group. |

| ~ 61.5 | -OCH₂ CH₃ | Methylene carbon of the ethyl ester. |

| ~ 49.5 | C H (C3) | Methine carbon at the 3-position. |

| ~ 46.0 | N-C H₂ (C5) | Carbon adjacent to the lactam nitrogen. |

| ~ 28.0 | -C(C H₃)₃ | Equivalent methyl carbons of the Boc group. |

| ~ 25.0 | -C H₂- (C4) | Methylene carbon at the 4-position. |

| ~ 14.0 | -OCH₂C H₃ | Methyl carbon of the ethyl ester. |

Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of the purified sample.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups, particularly those containing carbonyls.

Spectral Interpretation: The IR spectrum will be dominated by strong absorptions in the carbonyl region.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 2980-2850 | Medium | C-H Stretch | Aliphatic C-H bonds in the ethyl, Boc, and ring systems. |

| ~ 1745 | Strong | C=O Stretch (Ester) | Characteristic absorption for an ester carbonyl. |

| ~ 1710 | Strong | C=O Stretch (Carbamate) | Carbonyl of the Boc protecting group. |

| ~ 1695 | Strong | C=O Stretch (Lactam) | Carbonyl of the five-membered lactam ring. The three C=O bands may overlap to form one very strong, broad peak. |

| ~ 1250 & 1150 | Strong | C-O Stretch | Asymmetric and symmetric stretching of the ester and carbamate C-O bonds. |

Protocol: Attenuated Total Reflectance (ATR)-IR Analysis

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

-

Record a background spectrum of the empty ATR stage.

-

Place a small amount of the sample (a single drop if liquid, a few crystals if solid) directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the confirmation of its molecular weight and elemental composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.

Expected Data (Positive Ion ESI-MS):

-

Calculated Exact Mass: 257.1263

-

Expected [M+H]⁺: m/z ≈ 258.1341

-

Expected [M+Na]⁺: m/z ≈ 280.1160

-

Key Fragmentation: A significant fragment is expected at m/z ≈ 158.07, corresponding to the loss of the Boc group ([M-100+H]⁺).

Protocol: ESI-MS Analysis

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500 amu).

-

For high-resolution mass spectrometry (HRMS), use a TOF, Orbitrap, or FT-ICR analyzer to confirm the elemental composition.

Conclusion

The definitive characterization of Ethyl 1-(tert-butoxycarbonyl)-2-oxopyrrolidine-3-carboxylate is achieved through a systematic and multi-faceted analytical approach. The combination of NMR spectroscopy to elucidate the C-H framework, IR spectroscopy to confirm the presence of key carbonyl functional groups, and mass spectrometry to verify the molecular weight and formula provides an unambiguous confirmation of the compound's structure and purity. The data and protocols presented in this guide serve as a reliable benchmark for scientists working with this important synthetic intermediate.

References

-

ResearchGate. Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Available at: [Link].

-

PubChem. tert-butyl 3-oxopyrrolidine-1-carboxylate. Available at: [Link].

-

PubChem. Ethyl 1-methyl-2-oxopiperidine-3-carboxylate. Available at: [Link].

-

PubChem. 1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate. Available at: [Link].

-

iChemical. Ethyl N-Boc-piperidine-4-carboxylate, CAS No. 142851-03-4. Available at: [Link].

-

PubChem. Ethyl 4-oxo-1-piperidinecarboxylate. Available at: [Link].

-

ResearchGate. Carboxylate bands [cm −1 ] in the IR spectra of 1-11. Available at: [Link].

- Google Patents. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives.

-

Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Available at: [Link].

-

PubMed Central (PMC). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Available at: [Link].

-

PubChem. (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. Available at: [Link].

-

PubChem. Ethyl 4-amino-1-piperidinecarboxylate. Available at: [Link].

-

PubChem. ethyl (3R)-piperidine-3-carboxylate. Available at: [Link].

-

PubChem. Tert-butyl 3-oxopiperidine-1-carboxylate. Available at: [Link].

-

Chemguide. interpreting infra-red spectra. Available at: [Link].

-

NIST WebBook. Ethyl piperidine-4-carboxylate. Available at: [Link].

- Google Patents. CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate.

Sources

The Alchemist's Keystone: An In-depth Technical Guide to N-Boc-L-pyroglutamic Acid Ethyl Ester

Abstract

N-Boc-L-pyroglutamic acid ethyl ester, a chiral derivative of the naturally occurring L-pyroglutamic acid, stands as a cornerstone in modern synthetic chemistry. Its unique structural features—a conformationally constrained lactam ring, an N-Boc protecting group, and an ethyl ester moiety—render it an exceptionally versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its pivotal role in pharmaceutical and peptide chemistry. We delve into the causality behind its synthetic utility, offering field-proven insights for researchers, scientists, and drug development professionals. This document is designed not merely as a repository of data, but as a strategic manual for leveraging the full potential of this indispensable chiral synthon.

Introduction: The Strategic Importance of a Constrained Scaffold

In the intricate world of drug design and peptide synthesis, controlling molecular conformation is paramount to achieving desired biological activity. N-Boc-L-pyroglutamic acid ethyl ester provides a rigid five-membered ring structure that introduces conformational constraints into a molecule.[1] This pre-organization can enhance binding affinity to biological targets and improve metabolic stability.[2] The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the ethyl ester on the carboxylic acid allows for orthogonal deprotection strategies, enabling chemists to perform selective transformations at either end of the molecule with high precision.[2] This dual-protected nature prevents unwanted side reactions, thereby streamlining complex synthetic pathways and improving overall yields.[2]

This guide will explore the fundamental chemical and physical properties of N-Boc-L-pyroglutamic acid ethyl ester, provide detailed synthetic protocols, analyze its characteristic reactivity, and showcase its application in the synthesis of high-value compounds.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its effective use in research and development.

General Properties

N-Boc-L-pyroglutamic acid ethyl ester is typically a white to off-white crystalline powder under standard conditions.[3][4] Its stability at room temperature, when kept in a dry and dark environment, makes it a convenient reagent for laboratory use.[1]

| Property | Value | Source(s) |

| CAS Number | 144978-12-1 | |

| Molecular Formula | C₁₂H₁₉NO₅ | |

| Molecular Weight | 257.28 g/mol | |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 52-56 °C | [1][5] |

| Boiling Point | 375.0 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.182 - 1.2 ± 0.1 g/cm³ | [1][3] |

| Optical Rotation | [α]D²⁰ = -39° to -43° (c=2, Ethanol) | [2][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of N-Boc-L-pyroglutamic acid ethyl ester.

-

¹H NMR (CDCl₃): The proton NMR spectrum provides key structural information. The signals for the protons on the pyrrolidinone ring typically appear as multiplets between 1.9-2.7 ppm. The α-proton (CH) is observed as a multiplet around 4.59 ppm. The quartet for the ethyl ester's methylene group (CH₂) is found at approximately 4.24 ppm, with the corresponding methyl triplet (CH₃) at around 1.29 ppm. The nine equivalent protons of the Boc group's tert-butyl moiety give a characteristic singlet at 1.49 ppm.[6]

The IR spectrum is dominated by the stretching vibrations of the three carbonyl groups. Characteristic absorption bands are expected for the Boc urethane carbonyl (around 1740-1760 cm⁻¹), the lactam carbonyl (around 1700-1720 cm⁻¹), and the ester carbonyl (around 1730-1740 cm⁻¹). The C-O stretching of the ester and Boc groups will also be prominent.

Mass spectrometry confirms the molecular weight of the compound. For N-Boc-L-pyroglutamic acid ethyl ester, the molecular ion peak [M]+ would be observed at m/z 257. Under chemical ionization with ammonia (CI-NH₃), the adduct ion [M+18]+ is observed at m/z 275.[6]

Synthesis and Manufacturing

The synthesis of N-Boc-L-pyroglutamic acid ethyl ester is a well-established, two-step process commencing from the readily available and inexpensive chiral precursor, L-pyroglutamic acid. The causality behind this pathway lies in the strategic protection of the functional groups to enable subsequent, selective chemical manipulations.

Caption: Synthetic pathway for N-Boc-L-pyroglutamic acid ethyl ester.

Detailed Experimental Protocol: Synthesis

This protocol synthesizes insights from multiple sources to provide a robust and reproducible method.[7][8]

Step 1: Esterification of L-Pyroglutamic Acid

-

Rationale: The carboxylic acid is converted to an ethyl ester to prevent its interference in subsequent reactions and to modify the solubility of the molecule. Sulfuric acid or thionyl chloride are effective catalysts for this transformation.

-

Procedure:

-

To a solution of L-pyroglutamic acid (e.g., 300 mg, 2.32 mmol) in absolute ethanol (2.40 mL) under an inert atmosphere (e.g., argon), add concentrated sulfuric acid (11.6 µL) dropwise at room temperature.[7]

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Add water to the reaction mixture and extract the product with ethyl acetate (3 x 15 mL).[7]

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield L-pyroglutamic acid ethyl ester as a viscous liquid.[7] Purification can be achieved by flash column chromatography if necessary.

-

Step 2: N-Boc Protection

-

Rationale: The lactam nitrogen is protected with a Boc group to prevent it from acting as a nucleophile in subsequent reactions, such as peptide couplings. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for this purpose, with 4-dimethylaminopyridine (DMAP) acting as a nucleophilic catalyst.

-

Procedure:

-

Dissolve the L-pyroglutamic acid ethyl ester (e.g., 539 mg, 3.40 mmol) in anhydrous dichloromethane (18.0 mL).[7]

-

To this solution, add DMAP (450 mg, 3.74 mmol), di-tert-butyl dicarbonate ((Boc)₂O) (816 mg, 3.74 mmol), and triethylamine (Et₃N) (570 µL).[7]

-

Stir the reaction mixture at room temperature for 18 hours.

-

Upon completion, add water to the reaction mixture and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude N-Boc-L-pyroglutamic acid ethyl ester.

-

The product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product as a white to off-white solid.

-

Chemical Reactivity and Synthetic Applications

The synthetic utility of N-Boc-L-pyroglutamic acid ethyl ester stems from the distinct reactivity of its functional groups, allowing for a range of chemical transformations.

Caption: Key reactivity pathways of N-Boc-L-pyroglutamic acid ethyl ester.

N-Boc Deprotection

-

Mechanism & Rationale: The Boc group is labile under acidic conditions, which is a cornerstone of its use in orthogonal protection strategies. The reaction proceeds via protonation of the carbonyl oxygen, followed by the elimination of the stable tert-butyl cation, which subsequently forms isobutylene gas. This allows for the selective unmasking of the nitrogen atom for further functionalization.

-

Protocol: Acid-Catalyzed Boc Deprotection

-

Dissolve N-Boc-L-pyroglutamic acid ethyl ester in a suitable solvent, such as dichloromethane or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in dichloromethane) or a solution of HCl in dioxane (e.g., 4M).

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, remove the acid and solvent under reduced pressure. The resulting amine salt can be used directly or neutralized with a mild base.

-

Ester Hydrolysis and Peptide Coupling

-

Mechanism & Rationale: The ethyl ester can be selectively hydrolyzed under basic conditions (saponification) to yield the corresponding N-Boc-L-pyroglutamic acid. This free carboxylic acid is now activated for amide bond formation, making it a key step for its incorporation into peptide chains.

-

Protocol: Ester Hydrolysis

-

Dissolve N-Boc-L-pyroglutamic acid ethyl ester in a mixture of a water-miscible solvent like tetrahydrofuran (THF) and water.

-

Add a slight excess (e.g., 1.1 equivalents) of an aqueous base, such as lithium hydroxide (LiOH).

-

Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.

-

Extract the product into an organic solvent like ethyl acetate, dry, and concentrate to yield N-Boc-L-pyroglutamic acid.

-

-

Application in Peptide Synthesis: The resulting N-Boc-L-pyroglutamic acid can be coupled with an amino acid ester or the N-terminus of a peptide using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), or (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP).[9] This makes the title compound a valuable precursor for introducing a pyroglutamyl residue at the N-terminus of peptides.

Safety and Handling

As a laboratory chemical, N-Boc-L-pyroglutamic acid ethyl ester requires careful handling. It is advisable to consult the Material Safety Data Sheet (MSDS) before use.

-

General Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[1]

-

Hazards: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

N-Boc-L-pyroglutamic acid ethyl ester is more than a mere chemical intermediate; it is a strategic tool in the hands of synthetic chemists. Its well-defined stereochemistry, conformational rigidity, and orthogonally protected functional groups provide a reliable and versatile platform for the construction of complex and biologically active molecules. The protocols and data presented in this guide underscore its importance and provide a framework for its effective application in research and drug development. As the demand for more sophisticated and targeted therapeutics grows, the utility of such chiral building blocks will undoubtedly continue to expand, solidifying the central role of N-Boc-L-pyroglutamic acid ethyl ester in the future of medicinal chemistry.

References

-

Shen, Y. A., et al. (2020). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. ChemRxiv. [Link]

-

ETW International. (n.d.). Boc-L-Pyroglutamic acid ethyl ester/Boc-Pyr-Oet. Retrieved from [Link]

-

Thin Layer Chromatography. (n.d.). Retrieved from [Link]

-

Baishixing Co., Ltd. (n.d.). Boc-L-Pyroglutamic acid ethyl ester/ Boc-Pyr-Oet. Retrieved from [Link]

- Jain, R., et al. (2001). Convenient N-Protection of L-Pyroglutamic Acid Esters.

- Bhattacharya, S., et al. (2011). Synthesis and characterization of a dipeptide analogue for radiolabeling with technetium-99m. Der Pharma Chemica, 3(3), 174-188.

- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2002). Synthesis of Peptides and Peptidomimetics.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0001873). Retrieved from [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

- Google Patents. (n.d.). CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester.

-

Organic Syntheses. (n.d.). L-Proline. Retrieved from [Link]

-

PubChem. (n.d.). N-Boc-L-Pyroglutamic acid ethylester. Retrieved from [Link]

-

Chemical Suppliers. (n.d.). N-Boc-L-pyroglutamic acid ethyl ester. Retrieved from [Link]

- MDPI. (2020). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. Molbank, 2020(4), M1173.

- Stefanucci, A., et al. (2014). Pyroglutamic Acid Derivatives: Building Blocks for Drug Discovery. Heterocycles, 89(8), 1801-1825.

-

SIELC Technologies. (2018). Separation of Boc-L-pyroglutamic acid methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

-

NIST. (n.d.). L-Pyroglutamic acid. Retrieved from [Link]

-

CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Semantic Scholar. (2004). Facile Reduction of Carboxylic Acids, Esters, Acid Chlorides, Amides and Nitriles to Alcohols or Amines Using NaBH4/BF3·Et2O. Retrieved from [Link]

Sources

- 1. Boc-L-Pyroglutamic Acid Ethyl Ester | Protected Amino Acid | Baishixing | ETW [etwinternational.com]

- 2. leapchem.com [leapchem.com]

- 3. N-Boc-L-Pyroglutamic Acid Ethyl Ester with High Quality CAS 144978-12-1 [sunwisechem.com]

- 4. hmdb.ca [hmdb.ca]

- 5. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. echemi.com [echemi.com]

- 9. mdpi.com [mdpi.com]

Discovery and history of substituted pyrrolidinone compounds

An In-depth Technical Guide to the Discovery and History of Substituted Pyrrolidinone Compounds

Abstract

The pyrrolidinone ring, a five-membered γ-lactam, stands as a privileged scaffold in medicinal chemistry and materials science. Its unique stereochemical and physicochemical properties, stemming from its sp³-hybridized, non-planar structure, have made it a cornerstone in the design of novel bioactive agents.[1][2] This guide provides a comprehensive overview of the discovery and historical development of substituted pyrrolidinone compounds, tracing their journey from fundamental synthesis to their role in modern drug discovery. We will explore the evolution of synthetic methodologies, delve into key structure-activity relationships (SAR) that propelled their development, and present detailed protocols and workflows relevant to researchers in the field.

Part 1: The Pyrrolidinone Core: Foundational Chemistry and Discovery

The parent compound, 2-pyrrolidinone (also known as γ-butyrolactam), is a cyclic secondary amine and a derivative of γ-butyrolactone.[3][4] Its discovery is intrinsically linked to early studies of γ-amino acids. The most fundamental and widely used industrial synthesis involves the ammonolysis of γ-butyrolactone, where the lactone is reacted with ammonia at high temperature and pressure to induce ring-opening followed by cyclization to form the more stable lactam.[3]

This simple, robust scaffold possesses key features that make it attractive for medicinal chemistry:

-

3D Conformation: Unlike flat aromatic rings, the puckered, non-planar structure of the pyrrolidinone ring allows for the precise spatial orientation of substituents, enabling better exploration of three-dimensional pharmacophore space.[1]

-

Stereochemistry: The carbon atoms of the ring can be chiral centers, allowing for the creation of stereoisomers with potentially distinct biological profiles and target affinities.[1]

-

Hydrogen Bonding: The lactam moiety contains both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating interactions with biological targets.

-

Metabolic Stability: The core structure is generally stable and serves as a reliable anchor for various functional groups.

The nucleophilicity of the nitrogen atom and the ability to functionalize the α-carbon positions provide versatile handles for synthetic modification, laying the groundwork for the vast library of substituted pyrrolidinones known today.[1][5]

Part 2: Evolution of Synthetic Methodologies

The demand for structurally diverse and stereochemically pure pyrrolidinones has driven significant innovation in synthetic organic chemistry. Methodologies have evolved from classical cyclization reactions to highly sophisticated asymmetric and one-pot cascade processes.

Classical and Modern Synthetic Routes

A multitude of synthetic strategies have been developed to construct the pyrrolidinone core.[5][6] The choice of method is often dictated by the desired substitution pattern and stereochemistry.

Caption: Key synthetic pathways to the substituted pyrrolidinone core.

Key strategies include:

-

Intramolecular Cyclization: The dehydration of γ-amino acids is a direct route to the lactam ring.

-

1,3-Dipolar Cycloadditions: This powerful method involves the reaction of an azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile) to construct the five-membered ring with high regio- and stereoselectivity.[1] This method is particularly valuable for creating complex, highly substituted pyrrolidines.

-

Catalytic Hydrogenation: The reduction of substituted pyrroles, often using heterogeneous catalysts like Pd/C, can produce functionalized pyrrolidines, which can then be oxidized to the corresponding pyrrolidinone.[7][8][9]

-

Cascade Reactions: Modern approaches focus on synthetic efficiency. For example, the Smiles-Truce cascade allows for the one-pot synthesis of densely functionalized α-arylated pyrrolidinones from arylsulfonamides and cyclopropane diesters under simple base treatment.[5]

Experimental Protocol: Synthesis of N-Benzyl-2-pyrrolidinone via Lactamization

This protocol details a standard, reliable method for N-substitution of the pyrrolidinone core, a common step in the synthesis of more complex derivatives. The causality behind this specific choice is its high yield and straightforward purification, making it an excellent foundational experiment.

Objective: To synthesize N-benzyl-2-pyrrolidinone from 2-pyrrolidinone and benzyl bromide.

Materials:

-

2-Pyrrolidinone (1.0 eq)

-

Potassium hydroxide (KOH), pellets (1.5 eq)

-

Benzyl bromide (1.1 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, separatory funnel

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add crushed KOH pellets and anhydrous DMF. Stir the suspension.

-

Deprotonation: Add 2-pyrrolidinone dropwise to the suspension at room temperature. The nitrogen of the lactam is deprotonated by the strong base (KOH) to form a potassium salt, which is a potent nucleophile. This step is critical for activating the pyrrolidinone for subsequent alkylation.

-

Alkylation: After stirring for 30 minutes, add benzyl bromide dropwise. An exothermic reaction may be observed. The reaction is then heated to 60 °C for 2-3 hours. The pyrrolidinone anion performs an Sₙ2 reaction with benzyl bromide, displacing the bromide and forming the C-N bond.

-